methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Catalog No.
S1483034
CAS No.
6082-22-0
M.F
C9H17NO6
M. Wt
235.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-acetamido-2-deoxy-alpha-D-galactopyranosi...

CAS Number

6082-22-0

Product Name

methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide

Molecular Formula

C9H17NO6

Molecular Weight

235.23 g/mol

InChI

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9+/m1/s1

InChI Key

ZEVOCXOZYFLVKN-ZEBDFXRSSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)O

Synonyms

Methyl 2-(Acetylamino)-2-deoxy-α-D-galactopyranoside;

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)O

Synthesis and Chemical Properties:

alpha-Methyl-N-acetyl-D-galactosamine (α-Me-GalNAc) is a synthetic carbohydrate molecule derived from the natural sugar galactose. It is structurally similar to N-acetylgalactosamine (GalNAc), a sugar found in various glycoproteins and glycolipids throughout the body. Researchers can synthesize α-Me-GalNAc in the laboratory using various chemical methods []. Understanding the chemical properties of α-Me-GalNAc, such as its stability and solubility, is crucial for its application in different scientific research settings [].

Lectin Binding Studies:

Lectins are proteins that bind specifically to carbohydrates. Researchers have employed α-Me-GalNAc to study lectin-carbohydrate interactions. Due to its structural similarity to GalNAc, α-Me-GalNAc can bind to lectins specific for GalNAc. This binding can be used to investigate the binding specificities and affinities of different lectins, aiding in the development of new diagnostic tools and therapeutic agents [, ].

Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is a carbohydrate derivative that belongs to the class of N-acetyl-alpha-D-galactosaminides. Its molecular formula is C11H21NO5, and it features a methyl substituent at the anomeric position. This compound is characterized by its structural configuration, which includes an acetamido group and a deoxy sugar moiety, making it an important building block in glycoscience and biochemistry .

Typical of carbohydrates, including:

  • Glycosylation Reactions: It can act as a glycosyl donor in the synthesis of oligosaccharides.
  • Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed to release free sugars and acetamide.
  • Sialylation: It serves as a substrate for sialyltransferases, which add sialic acid residues to glycan structures, enhancing the complexity of carbohydrate chains .

This compound exhibits several biological activities:

  • Substrate for Enzymes: Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is utilized as a substrate for various glycosidases and sialyltransferases, facilitating studies on enzyme kinetics and mechanisms.
  • Cell Recognition: It plays a role in cell-cell recognition processes due to its structural similarity to naturally occurring glycoproteins and glycolipids involved in cell signaling and adhesion .
  • Antimicrobial Activity: Some studies suggest that derivatives of this compound may exhibit antimicrobial properties, although further research is needed to confirm these effects .

Several methods have been developed for synthesizing methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside:

  • Chemical Synthesis:
    • Starting from D-galactose or its derivatives, the compound can be synthesized through a series of protection and deprotection steps, followed by acetylation and methylation.
    • Specific reagents such as acetic anhydride and methyl iodide are commonly used in these reactions.
  • Enzymatic Synthesis:
    • Enzymatic methods involving glycosyltransferases can be employed to achieve regioselective modifications, providing a more environmentally friendly approach compared to traditional chemical synthesis.
  • Total Synthesis:
    • Advanced synthetic routes may involve multi-step total synthesis approaches that allow for the incorporation of various functional groups to create analogs with enhanced properties .

Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside has several applications across different fields:

  • Biochemical Research: It is widely used as a substrate in studies involving glycosidases and sialyltransferases.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications, especially in targeting microbial infections or modulating immune responses.
  • Glycobiology: The compound serves as an important tool for understanding carbohydrate-protein interactions and their implications in biological systems .

Interaction studies involving methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside focus on its role as a substrate for various enzymes. These studies help elucidate the mechanisms of enzyme action, substrate specificity, and the kinetics of glycosylation reactions. Additionally, research into its interactions with lectins and other carbohydrate-binding proteins provides insights into cell recognition processes and potential therapeutic targets.

Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is structurally similar to several other compounds within the realm of carbohydrates. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranosideSimilar acetamido group; differs in sugar backbone (glucose)Used primarily in glucosidase studies
Methyl 2-(acetylamino)-2-deoxy-alpha-D-mannopyranosideContains mannose instead of galactoseImportant for studying mannosidase activity
Methyl 4-methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranosideFluorescent tag enhances detection sensitivityUseful in enzyme activity assays

The uniqueness of methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside lies in its specific structural configuration that allows it to interact uniquely with certain enzymes and receptors, particularly those involved in galactose metabolism and recognition .

Lectin-Mediated Recognition Mechanisms

Lectin-carbohydrate interactions are central to immune surveillance, pathogen recognition, and cellular signaling. Me-alpha-D-GalNAc binds selectively to C-type lectins, such as the macrophage galactose lectin (MGL), which recognizes GalNAc-terminated glycans on tumor cells and pathogens [1]. The human MGL carbohydrate recognition domain (CRD) adopts a conserved fold stabilized by calcium ions, with a binding pocket that accommodates the acetamido group of GalNAc through hydrogen bonds to residues like Asp254 and Asn256 [1]. Structural studies reveal that MGL’s CRD binds Me-alpha-D-GalNAc in a single orientation, with the methyl group positioned in a hydrophobic subpocket, while the acetamido moiety forms critical hydrogen bonds with the protein backbone [1] [5].

Helix pomatia agglutinin (HPA), another GalNAc-specific lectin, exhibits preferential binding to Me-alpha-D-GalNAc over its beta-anomer, as demonstrated by enzyme-linked immunosorbent assays (ELISAs) and nuclear magnetic resonance (NMR) spectroscopy [3]. Unlike Vicia villosa lectin, which recognizes internal GalNAc residues in N-glycans, HPA’s specificity for terminal alpha-linked GalNAc makes it a valuable tool for detecting aberrantly glycosylated immunoglobulins in diseases like IgA nephropathy [3].

N-Acetylgalactosamine-Specific Binding Sites

The acetamido group at the C2 position of GalNAc is a key determinant of lectin specificity. In MGL, this group interacts with a conserved network of hydrogen bonds and van der Waals contacts, distinguishing GalNAc from galactose [1]. Crystallographic data show that substitution of the N-acetyl group with hydroxyl or other bulkier moieties abolishes binding, underscoring its role in complementing the lectin’s binding site geometry [1]. Similarly, soybean agglutinin (SBA) binds Me-alpha-D-GalNAc with higher affinity than galactose derivatives, as the acetamido group fits into a hydrophobic cleft lined by aromatic residues [4].

Comparative studies with Helix aspersa agglutinin (HAA) reveal that subtle differences in lectin binding sites influence specificity. While HAA and HPA both recognize terminal GalNAc, HPA exhibits broader specificity for sialylated Tn antigens, attributed to a more flexible binding loop that accommodates additional modifications [3]. This plasticity is absent in MGL, which maintains strict selectivity for unsialylated GalNAc residues [1].

Structure-Activity Relationships in Receptor Binding

The alpha-anomeric configuration of Me-alpha-D-GalNAc is critical for lectin recognition. NMR titration experiments with SBA demonstrate that Me-alpha-D-GalNAc binds with a dissociation constant (Kd) of 6–12 × 10^4 L/mol, whereas the beta-anomer exhibits negligible affinity [4]. This preference arises from the axial orientation of the C1 methyl group in the alpha configuration, which aligns with hydrophobic patches in the lectin binding site [4] [5].

Modifications to the glycosidic oxygen or acetamido group significantly alter binding kinetics. For instance, replacing the methyl group with larger alkyl chains reduces affinity for MGL due to steric clashes, while fluorination of the acetamido nitrogen enhances hydrophobic interactions but disrupts hydrogen bonding [1] [4]. Synthetic glycomimetics designed to mimic Me-alpha-D-GalNAc’s structure, such as thio-glycosides, retain high affinity for MGL but exhibit reduced stability in physiological conditions [1].

Comparative Binding Studies with Beta-Anomers

The beta-anomer of Me-alpha-D-GalNAc, methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside (Me-beta-D-GalNAc), serves as a structural control to probe anomeric specificity. Isothermal titration calorimetry (ITC) studies with MGL show that Me-beta-D-GalNAc binds with 10-fold lower affinity than the alpha-anomer, as its equatorial methyl group disrupts optimal van der Waals contacts [1]. Similarly, SBA exhibits no detectable binding to Me-beta-D-GalNAc, confirming the requirement for the alpha configuration [4].

In contrast, the beta-anomer acts as a substrate for 2,3-O-sialyltransferase, which transfers sialic acid to the C3 hydroxyl group of GalNAc [2]. This enzymatic specificity highlights the divergent biological roles of alpha- and beta-linked GalNAc derivatives: while the alpha-anomer engages lectins in immune recognition, the beta-anomer participates in glycan elongation and diversification [2] [6].

Implications for Glycobiology and Therapeutic Development

The structural and functional insights into Me-alpha-D-GalNAc’s interactions with lectins provide a foundation for designing glycomimetic inhibitors and vaccines. For example, MGL’s role in tumor antigen uptake suggests that Me-alpha-D-GalNAc derivatives could modulate dendritic cell responses in cancer immunotherapy [1] [3]. Conversely, the beta-anomer’s involvement in glycan biosynthesis positions it as a tool for engineering glycosylation pathways in recombinant glycoprotein production [2] [6].

XLogP3

-2.1

Dates

Last modified: 09-17-2023

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